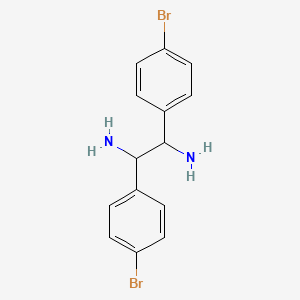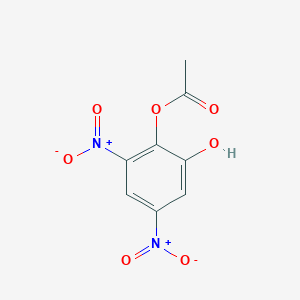
2-Hydroxy-4,6-dinitrophenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-1,2-benzenediol 2-Acetate: is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO2) and two hydroxyl groups (-OH) on a benzene ring, with an acetate group (-COOCH3) attached to one of the hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-1,2-benzenediol 2-Acetate typically involves the nitration of catechol (1,2-benzenediol) followed by acetylation. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3,5-Dinitro-1,2-benzenediol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods: Industrial production of 3,5-Dinitro-1,2-benzenediol 2-Acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acetylation steps are carefully monitored to control the reaction temperature and prevent side reactions.
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Dinitro-1,2-benzenediol 2-Acetate can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-diamino-1,2-benzenediol 2-Acetate.
Substitution: Formation of various substituted nitroaromatic compounds depending on the substituent introduced.
科学的研究の応用
Chemistry: 3,5-Dinitro-1,2-benzenediol 2-Acetate is used as a precursor in the synthesis of other complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also used in the development of enzyme inhibitors and as a model compound in toxicological studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its nitro groups can be modified to create derivatives with enhanced biological activity.
Industry: In the industrial sector, 3,5-Dinitro-1,2-benzenediol 2-Acetate is used in the manufacture of specialty chemicals, including agrochemicals and polymer additives. It is also used in the production of high-performance materials with specific chemical properties.
作用機序
The mechanism of action of 3,5-Dinitro-1,2-benzenediol 2-Acetate involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules and pathways, making it a valuable tool in biochemical research.
類似化合物との比較
3,5-Dinitro-1,2-benzenediol: Similar structure but lacks the acetate group.
3,4-Dinitro-1,2-benzenediol: Similar structure with nitro groups at different positions.
2,4-Dinitrophenol: Contains nitro groups but lacks hydroxyl groups on the benzene ring.
Uniqueness: 3,5-Dinitro-1,2-benzenediol 2-Acetate is unique due to the presence of both nitro and acetate groups, which confer distinct chemical properties and reactivity. The acetate group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its non-acetylated counterparts.
特性
分子式 |
C8H6N2O7 |
|---|---|
分子量 |
242.14 g/mol |
IUPAC名 |
(2-hydroxy-4,6-dinitrophenyl) acetate |
InChI |
InChI=1S/C8H6N2O7/c1-4(11)17-8-6(10(15)16)2-5(9(13)14)3-7(8)12/h2-3,12H,1H3 |
InChIキー |
CLFNJNYYJDUJAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


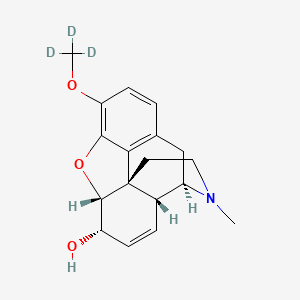
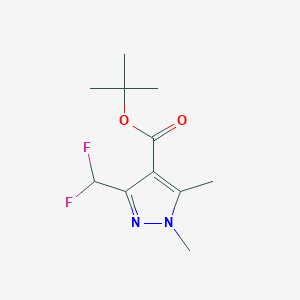

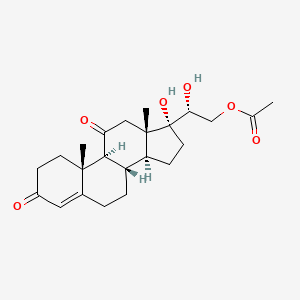
![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)

![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
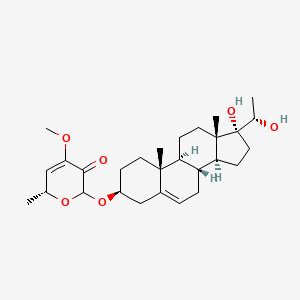

![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
